Cobalt(II) 1,8,15,22-tetra(amino)phthalocyanine
Description
Cobalt(II) 1,8,15,22-tetra(amino)phthalocyanine (CoTAPc) is a macrocyclic complex with four amino (-NH₂) groups symmetrically substituted at the 1,8,15,22 positions of the phthalocyanine ring. Its synthesis typically involves the reduction of nitro-substituted precursors. For example, 3-nitrophthalonitrile is reacted with cobalt(II) chloride in the presence of a base (e.g., DBU) under reflux in n-pentanol, followed by reduction of nitro groups to amino groups using agents like Na₂S·9H₂O or SnCl₂/HCl . Characterization via IR spectroscopy confirms NH₂ stretching at ~3450 cm⁻¹, while UV-Vis spectra show Q-bands near 700 nm, consistent with π→π* transitions in phthalocyanines . X-ray diffraction (XRD) reveals amorphous or short-range ordered structures in polymeric forms .
Properties
Molecular Formula |
C32H20CoN12 |
|---|---|
Molecular Weight |
631.5 g/mol |
IUPAC Name |
cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-5,14,23,32-tetramine |
InChI |
InChI=1S/C32H20N12.Co/c33-17-9-1-5-13-21(17)29-37-25(13)41-30-22-14(6-2-10-18(22)34)27(38-30)43-32-24-16(8-4-12-20(24)36)28(40-32)44-31-23-15(26(39-31)42-29)7-3-11-19(23)35;/h1-12H,33-36H2;/q-2;+2 |
InChI Key |
XLECLFZYEKNRIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C3=NC4=NC(=NC5=C6C=CC=C(C6=C([N-]5)N=C7C8=C(C(=CC=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC=C9N.[Co+2] |
Origin of Product |
United States |
Preparation Methods
Synthesis of (1)2,(8)9,(15)16,(22)23-tetranitrophthalocyaninato cobalt(II) (Precursor)
-
- 4-nitrophthalonitrile (4 equivalents) and cobalt(II) chloride (1 equivalent)
- Solvent: Ethylene glycol
- Temperature: Reflux at 150 °C under inert atmosphere
- Duration: 22 hours
Procedure:
The mixture is refluxed under nitrogen to facilitate cyclotetramerization forming the cobalt phthalocyanine core with nitro substituents. After cooling, the product is precipitated by adding methanol, filtered, and washed with methanol, diethyl ether, water, and n-hexane. To purify, the crude product is boiled with toluene to remove impurities and dried under vacuum at 50 °C.-
- Yield: 49%
- Melting Point: >350 °C
- Molecular formula: C32H12CoN12O8
- Characterization: FTIR shows characteristic nitro group vibrations; MALDI-TOF MS confirms molecular weight ~751.46 g/mol; Raman spectroscopy supports structure.
Reduction to (1)2,(8)9,(15)16,(22)23-tetraaminophthalocyaninato cobalt(II)
-
- Tetranitro cobalt phthalocyanine (compound 1)
- Sodium sulfide nonahydrate (Na2S·9H2O) as reducing agent
- Solvent: Dimethylformamide (DMF)
- Temperature: Reflux at 80 °C under inert atmosphere
- Duration: 20 hours
Procedure:
The nitro substituents are chemically reduced to amino groups by refluxing with sodium sulfide in DMF. The reaction mixture is concentrated by vacuum distillation to reduce DMF volume, precipitated with water, and filtered. The solid is washed sequentially with 1 M HCl (turning color from green to blue) and then with 1 M NaOH (color reverses to green), indicating protonation-deprotonation of amino groups. The final product is vacuum dried at 60 °C.-
- Yield: 72%
- Melting Point: >250 °C
- Molecular formula: C32H20CoN12
- Characterization: FTIR shows NH2 stretching bands; MALDI-TOF MS molecular ion peak at ~631.53 g/mol; Raman confirms amino substitution.
Formation of Advanced Tetra Amino Covalent Organic Polymer (ATA-100)
-
- Tetraaminophthalocyaninato cobalt(II) (compound 2)
- Benzene-1,3,5-tricarboxaldehyde (organic linker)
- Solvents: Dimethyl sulfoxide (DMSO) and dry ethanol
- Acid catalyst: 6 M HCl
- Temperature: Solvothermal reaction at 110 °C
- Duration: 4 days
Procedure:
The tetraamino compound reacts with benzene-1,3,5-tricarboxaldehyde under solvothermal conditions to form a 2D covalent organic polymer via Schiff base condensation (imine formation). The solid polymer is separated by centrifugation, washed with DMSO, chloroform, ethanol, and acetone to remove impurities, and dried under vacuum at 50 °C overnight.-
- Yield: 85%
- Melting Point: >430 °C
- Characterization: FTIR shows imine (C=N) and aldehyde-related vibrations; Raman spectroscopy confirms polymer structure.
Summary Table of Preparation Steps
| Step | Compound Name | Key Reagents & Conditions | Yield (%) | Characterization Techniques | Key Observations |
|---|---|---|---|---|---|
| 1 | (1)2,(8)9,(15)16,(22)23-tetranitrophthalocyaninato cobalt(II) | 4-nitrophthalonitrile, CoCl2, ethylene glycol, reflux 150 °C, 22 h | 49 | FTIR, MALDI-TOF MS, Raman | Nitro group presence confirmed |
| 2 | (1)2,(8)9,(15)16,(22)23-tetraaminophthalocyaninato cobalt(II) | Compound 1, Na2S·9H2O, DMF, reflux 80 °C, 20 h | 72 | FTIR, MALDI-TOF MS, Raman | Conversion of NO2 to NH2 groups |
| 3 | Advanced tetra amino covalent organic polymer (ATA-100) | Compound 2, benzene-1,3,5-tricarboxaldehyde, DMSO/EtOH, HCl, 110 °C, 4 days | 85 | FTIR, Raman | Formation of imine-linked polymer network |
Analytical and Research Results
FTIR Spectroscopy:
Each synthetic step is monitored by characteristic IR bands: nitro asymmetric and symmetric stretches (~1613, 1330 cm⁻¹) in step 1; amino NH stretches (~3429, 3333 cm⁻¹) in step 2; imine C=N stretch (~1653 cm⁻¹) in step 3, confirming successful chemical transformations.Mass Spectrometry (MALDI-TOF):
Confirms molecular weights consistent with each compound: ~751.46 g/mol for tetranitro precursor and ~631.53 g/mol for tetraamino derivative.Raman Spectroscopy:
Provides fingerprint vibrational modes supporting the macrocyclic structure and substitution pattern changes.Thermal Stability:
Melting points increase with polymer formation (>430 °C for ATA-100), indicating enhanced thermal robustness.Application-Oriented Testing: The final ATA-100 polymer was tested as a sensing material in surface acoustic wave (SAW) sensors, showing high sensitivity and selectivity towards volatile organic compounds (VOCs) such as acetone, ethyl butyrate, and others, demonstrating the functional advantage of the amino-substituted cobalt phthalocyanine in polymeric form.
Chemical Reactions Analysis
Redox Reactions
The cobalt(II) center undergoes oxidation state changes in redox processes. Electron paramagnetic resonance (EPR) studies reveal reversible Co(II)/Co(III) transitions during electrochemical cycling.
| Reaction Conditions | Oxidizing Agent | Product | Observed Potential (V vs SCE) |
|---|---|---|---|
| Aqueous acidic medium | O₂ | Co(III)Pc | +0.68 |
| Organic solvent (DMF) | Chloranil | Co(III)Pc | +0.72 |
The amino substituents stabilize higher oxidation states through electron donation, as evidenced by cyclic voltammetry showing 150 mV anodic shift compared to non-amino derivatives .
Coordination Chemistry
Peripheral amino groups participate in ligand substitution and metal coordination:
Key reaction pathways:
text1. [CoPc(NH₂)₄] + 4HX → [CoPc(NH₃⁺X⁻)₄] (X = Cl⁻, NO₃⁻) 2. [CoPc(NH₂)₄] + M²⁺ → [CoPc(NH₂)₄-M] complexes (M = Cu, Zn)
Experimental data shows:
Substitution Reactions
The amino groups undergo nucleophilic substitution, enabling functional group interconversion:
text[CoPc(NH₂)₄] → Diazonium intermediate → [CoPc(I)₄]
| Parameter | Value |
|---|---|
| Reaction yield | 82% |
| Reaction time | 3.5 hours |
| Temperature | 0-5°C (diazotization), 60°C (iodination) |
X-ray photoelectron spectroscopy (XPS) confirms complete substitution with I 3d₅/₂ binding energy at 619.2 eV .
Catalytic Activity
The compound demonstrates catalytic behavior in:
A. Oxygen Reduction Reaction (ORR)
| Parameter | Value | Comparison to CoPc |
|---|---|---|
| Onset potential | -0.15 V vs RHE | +120 mV shift |
| Electron transfer number | 3.8 | 0.5 improvement |
B. Oxidative Coupling Reactions
Shows 92% conversion efficiency in thiol oxidation to disulfides (TOF = 450 h⁻¹).
Stability Considerations
Thermogravimetric analysis (TGA) reveals:
-
5% mass loss at 280°C (amino group decomposition)
Magnetic susceptibility measurements (μeff = 2.1 BM) confirm low-spin d⁷ configuration remains intact during reactions .
This reactivity profile enables applications in electrochemical sensors (77% sensitivity enhancement vs unsubstituted analogs) and heterogeneous catalysis. Recent studies suggest potential in photo-redox systems, with quantum yield improvements under visible light irradiation .
Scientific Research Applications
Catalysis
Cobalt(II) 1,8,15,22-tetra(amino)phthalocyanine serves as an effective catalyst in various chemical reactions. Its ability to enhance reaction rates and selectivity makes it valuable in the synthesis of organic compounds. For instance, it has been utilized in the oxidation of organic substrates and the reduction of oxygen in fuel cells. The compound's catalytic properties are attributed to its stable structure and the presence of cobalt ions that facilitate electron transfer processes .
Electrochemical Applications
The compound is increasingly used in electrochemical sensors and energy storage devices such as batteries. Its unique electronic properties improve charge storage capacity and efficiency, making it a promising material for advanced energy storage technologies. Research has demonstrated that this compound-modified electrodes exhibit enhanced performance in detecting various analytes due to their high conductivity and stability .
Table: Performance Comparison of Electrochemical Sensors
| Sensor Type | Analyte Detected | Sensitivity (μA/mM) | Response Time (s) |
|---|---|---|---|
| Cobalt(II) Tetraamino Sensor | Acetone | 150 | 5 |
| Cobalt(II) Tetraamino Sensor | Ethyl Butyrate | 200 | 4 |
| Cobalt(II) Tetraamino Sensor | n-Hexane | 180 | 6 |
Photodynamic Therapy
In the medical field, this compound has shown potential as a photosensitizer in photodynamic therapy for cancer treatment. Upon activation by light at specific wavelengths, it generates reactive oxygen species that selectively target and destroy cancer cells. This application highlights its dual role as both a therapeutic agent and a diagnostic tool in oncology .
Dyes and Pigments
The compound is widely used in the textile and printing industries due to its vibrant color and excellent stability under various conditions. Its chemical structure allows for high solubility in organic solvents while providing intense coloration that is resistant to fading from light exposure or chemical degradation .
Table: Properties of Cobalt(II) Tetraamino Phthalocyanine Dyes
| Property | Value |
|---|---|
| Color | Deep Blue |
| Solubility | Soluble in organic solvents |
| Lightfastness | Excellent |
Nanotechnology
Research into nanotechnology applications of this compound focuses on its potential for creating nanomaterials with unique properties. These materials can be utilized in drug delivery systems and advanced composite materials. The compound's ability to form stable complexes with various substrates enhances its functionality in these applications .
Case Study 1: Photodynamic Therapy Efficacy
A study conducted on the efficacy of this compound in photodynamic therapy reported significant tumor reduction rates in animal models when exposed to specific light wavelengths. The results indicated that the compound could effectively target malignant cells while sparing healthy tissues .
Case Study 2: Electrochemical Sensor Development
Another research project focused on developing an electrochemical sensor utilizing this compound for detecting volatile organic compounds (VOCs). The sensor demonstrated high sensitivity and rapid response times across various concentrations of VOCs, showcasing its potential for environmental monitoring applications .
Mechanism of Action
The mechanism by which Cobalt(II) 1,8,15,22-tetra(amino)phthalocyanine exerts its effects involves the coordination of the central cobalt ion with various substrates. This coordination can facilitate electron transfer processes, making the compound an effective catalyst. The amino groups enhance the compound’s reactivity by providing additional sites for interaction with substrates .
Comparison with Similar Compounds
Structural and Spectroscopic Properties
Substituent Effects
- Copper(II) Tetraaminophthalocyanine (CuTAPc): Synthesized via SnCl₂/HCl reduction, CuTAPc exhibits similar NH₂ IR peaks (3450 cm⁻¹) but distinct Q-band absorption at 700 nm in UV-Vis spectra. Its polymeric form is amorphous, as shown by XRD .
- Cobalt(II) Tetrachlorophthalocyanine (CoTCPc): Chloro substituents result in IR peaks at 560–667 cm⁻¹ (C-Cl) and lower solubility compared to amino-substituted analogs. Magnetic susceptibility studies indicate intermolecular cooperative effects, with moments exceeding spin-only values .
Electronic Absorption
| Compound | Q-Band (nm) | B-Band (nm) | Solubility | Key References |
|---|---|---|---|---|
| CoTAPc | 696–700 | 342 | DMF, DMSO | |
| CuTAPc | 700 | 500* | Limited | |
| CoTCPc | 680 | 330 | Chloroform, THF | |
| ZnTAPc (Zinc Analog) | 670 | 350 | THF, Acetone |
*CuTAPc polymer shows additional absorption at 500 nm due to C=N linkages .
Magnetic and Redox Properties
- CoTAPc : Exhibits paramagnetic behavior due to Co²⁺ (d⁷ configuration). Magnetic moments are influenced by axial ligands and aggregation .
- CoTCPc : Higher magnetic susceptibility than spin-only values (e.g., 2.83 BM vs. calculated 1.73 BM), suggesting intermolecular interactions .
- Nickel(II) Tetraaminophthalocyanine (NiTAPc): Used in electrochemical polymerization for organic electronics, showing reversible redox peaks at −0.5 V (Ni²⁺/Ni³⁺) .
Oxygen Reduction Reaction (ORR)
- CoTAPc/Graphene Composites: Exhibit ORR activity in alkaline media with onset potentials of −0.1 V (vs. Ag/AgCl), comparable to Pt/C catalysts .
- Iron(II) Phthalocyanine : Shows lower stability but similar ORR efficiency (e.g., electron transfer number ~3.9) .
CO₂ Electroreduction
- CoTAPc-Impregnated Electrodes : Reduce CO₂ to CO at −1.80 V, with cobalt(I) phthalocyanine identified as an intermediate via Raman spectroscopy .
DNA Binding
- Copper(II) Analog : Higher $ K_b $ ($ 2.5 \times 10^5 \, \text{M}^{-1} $) due to stronger π-stacking with DNA bases .
Photodynamic Therapy (PDT)
Biological Activity
Cobalt(II) 1,8,15,22-tetra(amino)phthalocyanine (Co-TAPc) is a metal phthalocyanine compound that has garnered significant attention in various fields due to its unique biological activities and potential applications. This article explores the biological activity of Co-TAPc, focusing on its applications in catalysis, electrochemical sensing, photodynamic therapy (PDT), and nanotechnology.
Chemical Structure and Properties
Co-TAPc is characterized by its tetraamino substituents on the phthalocyanine ring, which enhance its solubility and reactivity. The molecular formula is , and it presents a vibrant blue color. Its structure allows for interactions with biological systems, making it a candidate for various applications.
1. Catalysis
Co-TAPc has been identified as an effective catalyst in various chemical reactions. Its ability to facilitate the synthesis of organic compounds while enhancing reaction rates and selectivity is notable. Studies have shown that Co-TAPc can catalyze oxidation reactions and polymerization processes, contributing to advancements in synthetic chemistry .
2. Electrochemical Applications
The compound plays a crucial role in developing electrochemical sensors and batteries. Co-TAPc enhances charge storage capacity and efficiency, making it valuable for energy storage technologies. Research indicates that when incorporated into sensor platforms, Co-TAPc improves the detection limits for various analytes, including volatile organic compounds .
3. Photodynamic Therapy (PDT)
One of the most promising applications of Co-TAPc is in photodynamic therapy for cancer treatment. The compound acts as a photosensitizer; upon light activation, it generates reactive oxygen species (ROS) that selectively target and destroy cancer cells. Case studies have demonstrated significant tumor growth inhibition in animal models treated with Co-TAPc under specific light conditions .
| Study | Model | Outcome |
|---|---|---|
| CT26 tumor-bearing BALB/c mice | 20% of tumors regressed completely after treatment | |
| Various cancer cell lines | Enhanced cytotoxicity observed with light activation |
4. Nanotechnology
In nanotechnology, Co-TAPc is being explored for creating nanomaterials with unique properties suitable for drug delivery systems. Its ability to form stable complexes with various biomolecules allows for improved biodistribution and cellular uptake of therapeutic agents . Research indicates that formulations incorporating Co-TAPc exhibit enhanced photocytotoxicity due to improved targeting capabilities.
Case Studies
Several studies have highlighted the biological activity of Co-TAPc:
- Photodynamic Efficacy : A study demonstrated that Co-TAPc significantly inhibited tumor growth in treated mice compared to control groups, showcasing its potential as an anticancer agent .
- Electrochemical Sensing : Research involving the integration of Co-TAPc into polyaniline nanofiber sensors revealed improved sensitivity and selectivity for detecting environmental pollutants .
- Catalytic Activity : Experimental results indicated that Co-TAPc could effectively catalyze the oxidation of organic substrates under mild conditions, making it a valuable tool in synthetic organic chemistry .
Q & A
Basic Research Questions
Q. What is the standard protocol for synthesizing Cobalt(II) 1,8,15,22-tetra(amino)phthalocyanine?
- Methodology : The synthesis typically involves a two-step process:
Precursor Preparation : React 3-nitrophthalic acid with cobalt salts to form the cobalt(II) 1,8,15,22-tetranitrophthalocyanine precursor.
Reduction : Reduce the nitro groups to amino groups using sodium sulfide (Na₂S) or similar reducing agents under controlled pH and temperature (5–10°C) to yield the tetraamino derivative.
Characterization via elemental analysis, IR (e.g., disappearance of nitro peaks at 1340–1540 cm⁻¹ and appearance of NH₂ stretches at ~3450 cm⁻¹), and UV-Vis spectroscopy (Q-band absorption at ~700 nm) confirms successful synthesis .
Q. How can researchers confirm the structural integrity of synthesized Cobalt(II) tetra(amino)phthalocyanine?
- Key Techniques :
- UV-Vis Spectroscopy : Monitor Q-band absorption (600–750 nm) and B-band (300–400 nm) to assess electronic transitions and aggregation states. Shifts in λmax indicate substituent effects .
- IR Spectroscopy : Identify NH₂ bending (1606 cm⁻¹) and stretching (3330–3450 cm⁻¹) modes. Disappearance of nitro peaks (1340–1540 cm⁻¹) confirms reduction .
- Magnetic Susceptibility : Measure µeff (effective magnetic moment). Values higher than spin-only predictions (e.g., 3.2–3.8 µB for Co²⁺) suggest intermolecular cooperative effects .
Advanced Research Questions
Q. How do tetra(amino) substituents influence the electronic and catalytic properties of cobalt phthalocyanine?
- Mechanistic Insights :
- Electron Donation : Amino groups enhance electron density on the phthalocyanine ring, lowering redox potentials and improving catalytic activity in reactions like CO₂ reduction. This is evidenced by shifts in Q-band absorption (e.g., redshift from 660 nm to 700 nm) .
- Axial Coordination : Amino groups enable axial ligand binding (e.g., with functionalized carbon nanotubes), stabilizing Co²⁺ and enhancing charge transfer in electrocatalysis .
Q. How can researchers resolve contradictions in magnetic susceptibility data for cobalt(II) phthalocyanine derivatives?
- Case Study : Magnetic moments exceeding spin-only values (e.g., µeff = 3.8 µB vs. spin-only 2.83 µB for Co²⁺) suggest intermolecular interactions or ligand-field distortions.
- Resolution Strategies :
- Variable-Field Measurements : Perform magnetic studies at multiple field strengths to isolate cooperative effects .
- XRD Analysis : Correlate crystallographic data (e.g., π-π stacking distances) with magnetic behavior. Amorphous structures (broad XRD peaks) may exhibit weaker cooperative effects than crystalline analogs .
Q. What methodologies optimize the thermal stability of cobalt(II) tetra(amino)phthalocyanine for high-temperature applications?
- Thermogravimetric Analysis (TGA) :
- Decomposition Profile : Cobalt(II) tetra(amino)phthalocyanine exhibits stability up to 450–500°C, with residual mass (~28%) corresponding to Co₃O₄ formation .
- Enhancement Strategies : Incorporate rigid axial ligands (e.g., carboxylate-functionalized CNTs) to reduce thermal degradation .
Q. How do substituent positions (1,8,15,22 vs. 2,9,16,23) affect the physicochemical properties of tetra(amino)phthalocyanines?
- DFT Studies : Nonperipheral substitution (1,8,15,22) induces greater steric strain and electronic asymmetry than peripheral substitution (2,9,16,23), altering absorption spectra and redox potentials.
- Experimental Evidence : Compare IR spectra (e.g., C–N–C bridge vibrations at 827 cm⁻¹) and UV-Vis Q-band shifts for positional isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
